molecular formula C8H15NO4S B1384869 (1-Methanesulfonyl-piperidin-4-yl)-acetic acid CAS No. 423722-27-4

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Cat. No. B1384869
CAS RN: 423722-27-4
M. Wt: 221.28 g/mol
InChI Key: OBQRJDKKTBFCTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses . All the synthesized compounds were evaluated for cell proliferation by MTT assay .


Molecular Structure Analysis

The molecular structure of “(1-Methanesulfonyl-piperidin-4-yl)-acetic acid” is complex. It has been studied in the context of the BTK kinase domain, where it was found to stabilize five different BTK protein conformations . This provides insights into the structural flexibility of the Gly-rich loop, helix C, the DFG sequence, and activation loop .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Oxydiaphoric Inhibition of Acetylcholinesterase : Methanesulfonyl fluoride, closely related to (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, has been studied for its role as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963).

  • Validated HPLC Method for Quantitative Analysis : An isocratic reversed-phase high-performance liquid chromatographic method was developed for the quantitative determination of 4-methanesulfonyl-piperidine (MSP), highlighting its analytical chemistry applications (Soman et al., 2009).

  • Synthesis of N-Substituted Derivatives : Research has been conducted on the synthesis of N-substituted derivatives of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, demonstrating its versatility in creating compounds with varying biological activities (Khalid et al., 2016).

  • Rh-Catalyzed Intramolecular Cyclization : The compound has been used in Rhodium-catalyzed intramolecular cyclization, illustrating its role in complex chemical synthesis (Furukawa et al., 2019).

  • Catalysis in Organic Synthesis : Methanesulfonyl acid, a related compound, has been used as a catalyst in various organic synthesis reactions, such as the cyclization of arylpropanoic acids (Premasagar et al., 1981).

Biological Activities

  • Bio-Renewable Protic Ionic Liquid and Catalyst : Nicotinium methane sulfonate (a derivative) has been studied as a bio-renewable protic ionic liquid and bi-functional catalyst for synthesizing certain compounds, indicating its potential in green chemistry applications (Tamaddon & Azadi, 2018).

  • Biological Evaluation for Enzyme Inhibition : Some derivatives have been evaluated for their inhibitory activity against enzymes like butyrylcholinesterase, showing their potential in medicinal chemistry (Khalid et al., 2016).

  • Synthesis of Estrogen Receptor Modulators : The compound's derivatives have been synthesized and labeled for use as selective estrogen receptor modulators, indicating its application in drug development (Kuo et al., 2007).

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRJDKKTBFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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